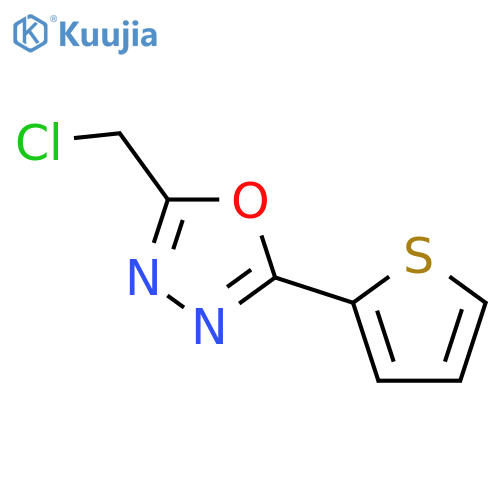

Cas no 727374-87-0 (2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole)

727374-87-0 structure

商品名:2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

CAS番号:727374-87-0

MF:C7H5ClN2OS

メガワット:200.645398855209

MDL:MFCD01885819

CID:3106162

PubChem ID:2402634

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

- 2-(chloromethyl)-5-(2-thienyl)-1,3,4-oxadiazole

- CEB37487

- EN300-06802

- DTXSID60368517

- 2-(chloromethyl)-5-thiophen-2-yl-1,3,4-oxadiazole

- MFCD01885819

- AKOS000263843

- AS-9505

- 727374-87-0

- F2147-0861

- 2-(chloromethyl)-5-thien-2-yl-1,3,4-oxadiazole

- 859-834-6

-

- MDL: MFCD01885819

- インチ: InChI=1S/C7H5ClN2OS/c8-4-6-9-10-7(11-6)5-2-1-3-12-5/h1-3H,4H2

- InChIKey: DKJUUMCXMOJMEI-UHFFFAOYSA-N

- ほほえんだ: C1=CSC(=C1)C2=NN=C(CCl)O2

計算された属性

- せいみつぶんしりょう: 199.9811117g/mol

- どういたいしつりょう: 199.9811117g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 67.2Ų

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-06802-0.05g |

2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |

727374-87-0 | 91% | 0.05g |

$140.0 | 2023-10-28 | |

| Life Chemicals | F2147-0861-0.5g |

2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |

727374-87-0 | 95% | 0.5g |

$160.0 | 2023-09-06 | |

| Enamine | EN300-06802-0.25g |

2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |

727374-87-0 | 91% | 0.25g |

$297.0 | 2023-10-28 | |

| Enamine | EN300-06802-0.5g |

2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |

727374-87-0 | 91% | 0.5g |

$467.0 | 2023-10-28 | |

| TRC | C650213-50mg |

2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |

727374-87-0 | 50mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-06802-0.1g |

2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |

727374-87-0 | 91% | 0.1g |

$208.0 | 2023-10-28 | |

| abcr | AB315246-1g |

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, 95%; . |

727374-87-0 | 95% | 1g |

€862.00 | 2025-02-20 | |

| Aaron | AR00ICZR-5g |

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |

727374-87-0 | 91% | 5g |

$3446.00 | 2023-12-13 | |

| Enamine | EN300-06802-10g |

2-(chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |

727374-87-0 | 91% | 10g |

$4857.0 | 2023-10-28 | |

| Ambeed | A526960-1g |

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole |

727374-87-0 | 95% | 1g |

$333.0 | 2024-04-17 |

2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

727374-87-0 (2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole) 関連製品

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 61549-49-3(9-Decenenitrile)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:727374-87-0)2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

清らかである:99%

はかる:1g

価格 ($):300.0